molecular formula C14H12N2O5 B11837220 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid CAS No. 91-42-9

2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid

Cat. No.: B11837220
CAS No.: 91-42-9
M. Wt: 288.25 g/mol
InChI Key: RLOAZCIVAAUHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid is an organic compound that features both an amino group and a nitro group attached to a benzoic acid core The presence of a methoxy group on the phenyl ring further enhances its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid typically involves the nitration of 2-((4-Methoxyphenyl)amino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-((4-Methoxyphenyl)amino)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-((4-Methoxyphenyl)amino)-4-nitrosobenzoic acid or this compound.

Scientific Research Applications

2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methoxyphenyl)amino)-4-aminobenzoic acid
  • 2-((4-Methoxyphenyl)amino)-4-nitrosobenzoic acid
  • 2-((4-Methoxyphenyl)amino)benzoic acid

Uniqueness

2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid is unique due to the simultaneous presence of a methoxy group, an amino group, and a nitro group on the benzoic acid core. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

91-42-9

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-nitrobenzoic acid

InChI

InChI=1S/C14H12N2O5/c1-21-11-5-2-9(3-6-11)15-13-8-10(16(19)20)4-7-12(13)14(17)18/h2-8,15H,1H3,(H,17,18)

InChI Key

RLOAZCIVAAUHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.